molecular formula C14H15N3O3S B161512 Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate CAS No. 131666-72-3

Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate

Cat. No.: B161512
CAS No.: 131666-72-3
M. Wt: 305.35 g/mol
InChI Key: FHODRMLVKJJVJO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate is a complex organic compound with a unique structure that includes a phthalazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the amino and thioxoethyl groups. The final step involves esterification to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the quality standards required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or bind to receptors, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives with varying substituents. Examples are:

  • Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]propanoate
  • Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]butanoate

Uniqueness

Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 2-[3-(2-amino-2-sulfanylideneethyl)-4-oxophthalazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-13(18)7-11-9-5-3-4-6-10(9)14(19)17(16-11)8-12(15)21/h3-6H,2,7-8H2,1H3,(H2,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODRMLVKJJVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381286
Record name Ethyl [3-(2-amino-2-sulfanylideneethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131666-72-3
Record name Ethyl [3-(2-amino-2-sulfanylideneethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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